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Compound Name:
(2-Methylbutyl)(1-

phenylethyl)amine

Cat. No.: B13224681

Get Quote

Executive Summary
(2-Methylbutyl)(1-phenylethyl)amine (CAS: 1157553-89-3 / 1042527-22-9) is a specialized

chiral secondary amine utilized primarily as a chiral auxiliary and resolving agent in asymmetric

synthesis. Unlike the ubiquitous Bis(1-phenylethyl)amine, this compound introduces asymmetry

through two distinct chiral centers: the

-methylbenzyl group and the 2-methylbutyl chain.

This guide provides a critical analysis of its optical rotation values, synthesis pathways, and

performance advantages over standard alternatives. Due to the presence of two stereogenic

centers, "pure" samples exist as one of four distinct diastereomers. The optical rotation is

highly specific to the diastereomeric purity (

) and enantiomeric excess (

) of the starting materials.
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Technical Specifications & Comparative Data
The following table contrasts the target compound with its primary industry alternatives. Note

that while bis(1-phenylethyl)amine has a standard literature rotation, the mixed amine's rotation

is a vector sum of its components and must be validated per batch.

Table 1: Comparative Optical Properties
Feature

(2-Methylbutyl)(1-

phenylethyl)amine

Bis(1-

phenylethyl)amine

(S)-1-

Phenylethylamine

Structure Type
Mixed Secondary

Amine

Symmetric Secondary

Amine
Primary Amine

Chiral Centers
2 (Distinct: C2-butyl,

C1-ethyl)
2 (Identical: C1-ethyl) 1 (C1-ethyl)

CAS Number 1157553-89-3 56210-72-1 (S,S) 2627-86-3 (S)

Specific Rotation Variable (See Section

3)

-197° (neat) (S,S-

isomer)
-39° (neat) (S-isomer)

Steric Bulk
Moderate

(Asymmetric)
High (C2-Symmetric) Low

Primary Application
Fine-tuning solubility

in salt resolutions
-Symmetric Chiral

Base

General Resolving

Agent

Critical Insight: The specific rotation of (S)-N-((S)-1-phenylethyl)-2-methylbutylamine is

estimated to be in the range of -25° to -45°, dominated by the strong contribution of the

phenylethyl group (

) and modified by the weaker rotation of the 2-methylbutyl group (

).
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Stereochemical Analysis & Optical Rotation[1]
Because this molecule is constructed from two chiral pools, the "pure" value depends on the

specific combination of isomers.

The Four Diastereomers
(S,S)-Isomer: Derived from (S)-1-Phenylethylamine + (S)-2-Methylbutylamine. (Most

common, fully "Left" handed).

(R,R)-Isomer: Derived from (R)-1-Phenylethylamine + (R)-2-Methylbutylamine.

(S,R)-Isomer: Mixed chirality (Pseudo-meso like properties).

(R,S)-Isomer: Mixed chirality.

Visualization of Stereochemical Pathways
The following diagram illustrates the formation of the specific diastereomer via reductive

amination.

Optical Rotation Contribution(S)-1-Phenylethylamine
[α] = -39°

Chiral Imine
Intermediate

Dehydration

(S)-2-Methylbutyraldehyde
(from L-Isoleucine)

(S,S)-N-(2-Methylbutyl)
(1-phenylethyl)amine

Reduction (NaBH4)
Stereoretention

Click to download full resolution via product page

Caption: Synthesis pathway for the (S,S) diastereomer. The optical rotation is a cumulative

effect of both chiral centers.

Experimental Protocol: Synthesis & Validation
To ensure scientific integrity, you must synthesize and validate the rotation in-house, as

commercial batches vary.
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Method A: Reductive Amination (Self-Validating
Protocol)
Reagents:

(S)-(-)-1-Phenylethylamine (

)

(S)-(+)-2-Methylbutyraldehyde

Sodium Triacetoxyborohydride (STAB)

Dichloromethane (DCM)

Step-by-Step Methodology:

Imine Formation: Dissolve 1.0 eq of (S)-1-phenylethylamine in DCM. Add 1.05 eq of (S)-2-

methylbutyraldehyde. Stir at room temperature for 2 hours with activated molecular sieves

(4Å) to remove water.

Reduction: Cool to 0°C. Add 1.4 eq of STAB portion-wise. The reaction is self-indicating; gas

evolution ceases upon completion.

Workup: Quench with saturated

. Extract with DCM. Dry over

.

Purification: Distill under reduced pressure (bulb-to-bulb) to remove unreacted primary

amine.

Method B: Polarimetric Characterization
Objective: Determine the specific optical rotation

of the isolated secondary amine.
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Preparation: Prepare a solution of

(1 g/100 mL) in absolute ethanol or methanol.

Blanking: Zero the polarimeter with the pure solvent at 20°C using the Sodium D-line (589

nm).

Measurement: Fill the 1 dm (100 mm) cell. Record the observed rotation

.[1]

Calculation:

Where

is path length in dm and

is concentration in g/mL.

Expected Results:

For the (S,S) isomer, expect a negative rotation value significantly larger than -5.9° but likely

less negative than the -197° of the bis-phenylethylamine.

Target Range:

to

(estimated based on additivity of molar rotations).

Comparative Performance Analysis
Why choose (2-Methylbutyl)(1-phenylethyl)amine over the standard Bis(1-

phenylethyl)amine?

Solubility Modulation
The primary advantage of the (2-methylbutyl) variant is the disruption of symmetry. Bis(1-

phenylethyl)amine is
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-symmetric and highly crystalline, often forming salts that are too insoluble, trapping impurities.
The asymmetric (2-methylbutyl) group increases solubility in non-polar solvents, allowing for
finer control during fractional crystallization of diastereomeric salts.

Steric Differentiation
Bis-PEA: Creates a massive steric wall on both sides of the nitrogen.

Mixed Amine: Creates a "handed" steric environment (one side bulky phenyl, one side

flexible aliphatic). This is superior for kinetic resolution of substrates that require a specific

"pocket" size.

Cost Efficiency
(S)-2-Methylbutylamine is derived from L-Isoleucine (a cheap natural amino acid), whereas

(S)-1-Phenylethylamine is a synthetic resolving agent. The mixed amine can be more cost-

effective for large-scale applications than the bis-phenylethylamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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